(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid
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Overview
Description
(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid is an organic compound with a complex structure that includes an amino group, a carboxyl group, and a hex-5-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid typically involves multiple steps. One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then subjected to a series of reactions, including alkylation and deprotection, to yield the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid: Similar structure but lacks the double bond in the hex-5-enoic acid backbone.
(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]pent-4-enoic acid: Similar structure but has a shorter carbon chain.
Uniqueness
(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid is unique due to the presence of the double bond in the hex-5-enoic acid backbone, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications in research and industry.
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid |
InChI |
InChI=1S/C11H19NO4/c1-5-6-7(12)8(9(13)14)10(15)16-11(2,3)4/h5,7-8H,1,6,12H2,2-4H3,(H,13,14)/t7?,8-/m1/s1 |
InChI Key |
OUFPJRSTOSBWGO-BRFYHDHCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C(CC=C)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(CC=C)N)C(=O)O |
Origin of Product |
United States |
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